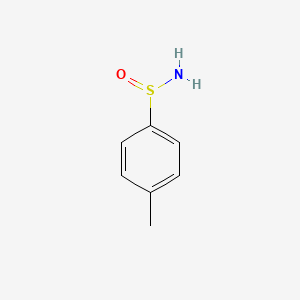

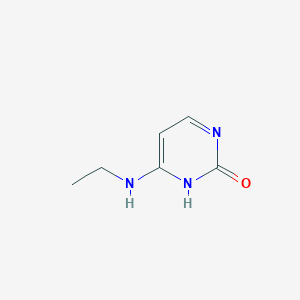

![molecular formula C5H2BrN3S B1297047 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine CAS No. 72023-75-7](/img/structure/B1297047.png)

6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine

説明

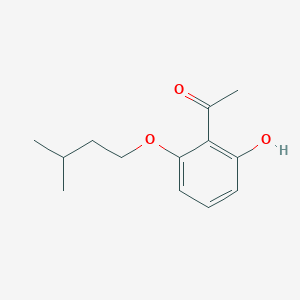

6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine is a chemical compound with the CAS Number: 72023-75-7 . It has a molecular weight of 216.06 and its IUPAC name is this compound .

Synthesis Analysis

As of now, there is no general preparative method for the synthesis of [1, 2, 5]thiadiazolo[3,4-b]pyridines . The rare examples described the classical method, i.e., refluxing pyridine-2,3-diamines in various solvents in the presence of SOCl2 .Molecular Structure Analysis

The linear formula of this compound is C5H2BrN3S . The InChI code is 1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H .Chemical Reactions Analysis

6-substituted-thiadiazolopyridines react with a number of neutral carbon nucleophiles such as CH acids, indoles, pyrrole, and phloroglucinol to give 1,4-adducts . The reaction proceeds smoothly at room temperature with no added base .科学的研究の応用

Synthesis Techniques

- The synthesis of thiadiazolo[3,4-c]pyridine analogs, including 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine, often involves safe and efficient methods starting from commercially available precursors. For example, 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine has been synthesized from diaminomaleonitrile, with conditions found for selective aromatic nucleophilic substitution by oxygen and nitrogen nucleophiles (Chmovzh et al., 2018).

Applications in Material Science

- Thiadiazolo[3,4-c]pyridine has been explored as an electron acceptor in the design of donor-acceptor-type conjugated polymers for applications like electrochromics. Studies show that polymers based on this structure display favorable redox activity, stability, and very fast switching times, making them promising for developing novel electrochromic materials (Ming et al., 2015).

Chemical Properties and Reactions

- The compound (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, a derivative of 6-Bromo[1,2,5]thiadiazolo[3,4-c]pyridine, has been synthesized via the Heck reaction. The study of its structure suggests potential applications in designing materials with useful electronic properties (Chmovzh & Rakitin, 2022).

作用機序

Target of Action

The primary targets of 6-Bromo-[1,2,5]thiadiazolo[3,4-b]pyridine are a variety of enzymes and receptors involved in cellular processes. These include tryptophan 2,3-dioxygenase (TDO2), glutaminase (GLS1), dipeptidyl peptidase IV (DPP-4), G protein-coupled receptor (GPR65), DNA-dependent protein kinase (DNA-PK), and methionine aminopeptidase 2 (MetAP-2) . These targets play crucial roles in various biological activities, including anticancer and antidiabetic actions .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity. For instance, it acts as an inhibitor for enzymes like TDO2, GLS1, DPP-4, DNA-PK, and MetAP-2 . The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected pathways primarily involve the metabolism of tryptophan, glutamine, and methionine, as well as DNA repair processes . The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to downstream effects such as the suppression of cancer cell proliferation and the modulation of glucose metabolism .

Pharmacokinetics

The compound’s water solubility at 25°c is estimated to be 3329 mg/l . Its logP value, a measure of lipophilicity, is 1.56 , suggesting a balance between hydrophilic and lipophilic properties that could influence its absorption and distribution in the body. More detailed studies are needed to fully understand its pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 6-Bromo-[1,2,5]thiadiazolo[3,4-b]pyridine’s action are largely dependent on its target. For example, inhibition of TDO2, GLS1, and MetAP-2 can lead to the suppression of cancer cell growth . Similarly, inhibition of DPP-4 can modulate glucose metabolism, potentially offering antidiabetic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility, and therefore its bioavailability, can be affected by the pH of the environment Additionally, its interaction with its targets can be influenced by the presence of other competing molecules

生化学分析

Biochemical Properties

6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including tryptophan 2,3-dioxygenase, glutaminase, dipeptidyl peptidase IV, G protein-coupled receptor 65, DNA-dependent protein kinase, and methionine aminopeptidase 2 . These interactions often involve inhibition or modulation of the enzyme’s activity, which can lead to various biochemical effects. For instance, the inhibition of tryptophan 2,3-dioxygenase by this compound can affect the kynurenine pathway, which is crucial for immune response and neuroprotection.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA-dependent protein kinase can lead to changes in DNA repair mechanisms and cell cycle regulation . Additionally, the compound’s modulation of G protein-coupled receptor 65 can impact cell signaling pathways that are involved in inflammation and immune response.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. For instance, the compound’s inhibition of methionine aminopeptidase 2 can result in altered protein processing and function . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained inhibition of target enzymes and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as cytotoxicity or disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response, while exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes . For example, its interaction with glutaminase can influence glutamine metabolism, which is important for energy production and biosynthesis in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to affect metabolic processes.

特性

IUPAC Name |

6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXWRJNHRLSHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NSN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326978 | |

| Record name | 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72023-75-7 | |

| Record name | 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

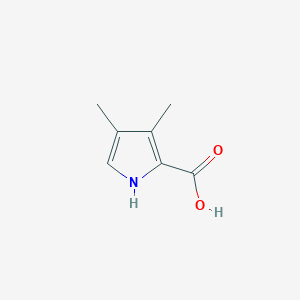

![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)

![Ethyl 2-[(4-chlorobenzoyl)amino]acetate](/img/structure/B1296991.png)